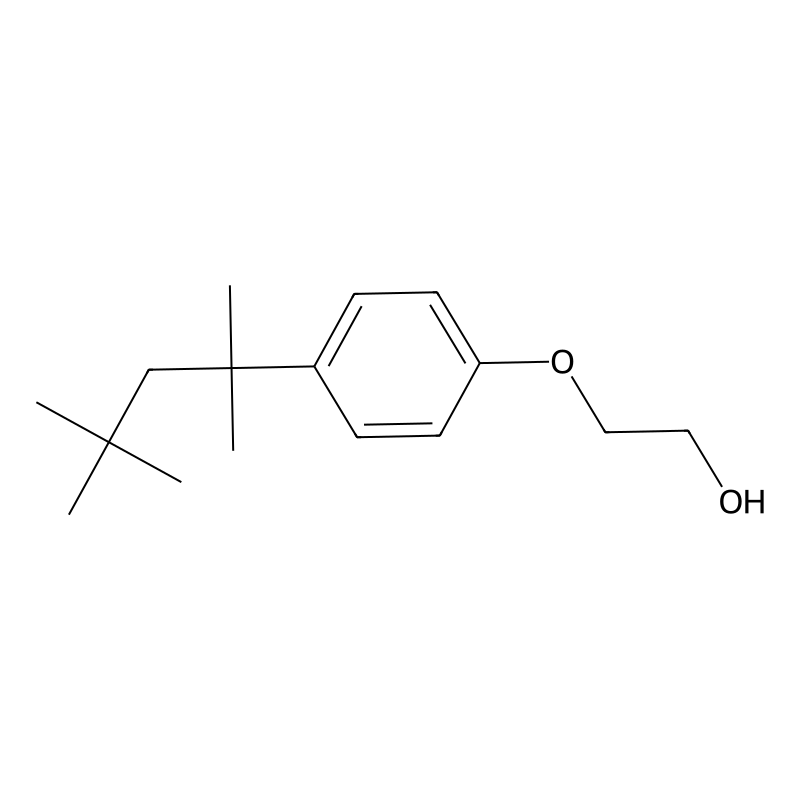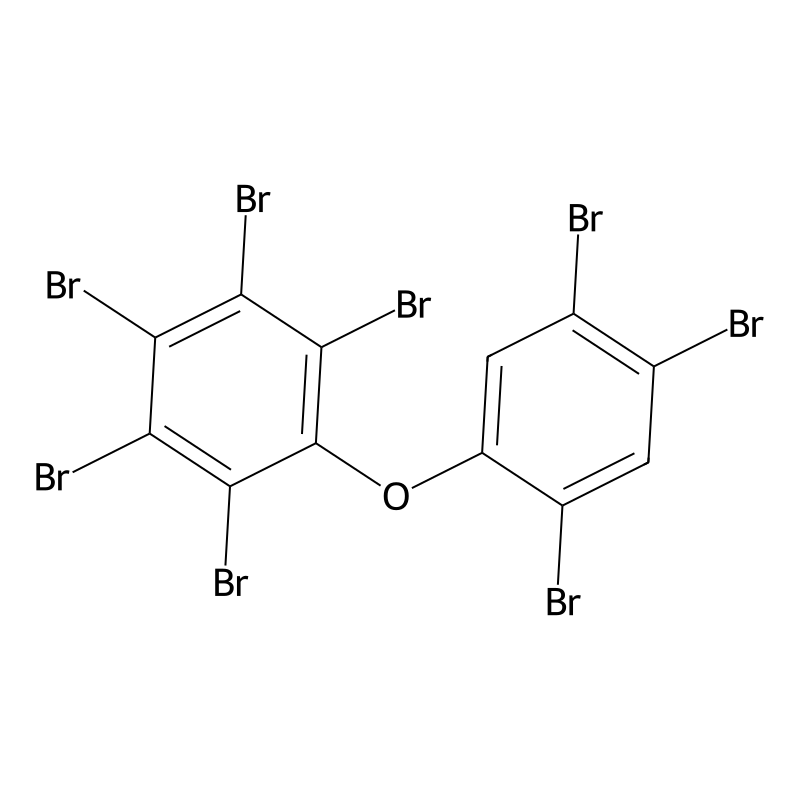Organic Pollutant Standards
CAS No.:135-98-8
Molecular Formula:C10H14
Molecular Weight:134.22 g/mol
Availability:
In Stock
CAS No.:2315-67-5
Molecular Formula:C16H26O2
Molecular Weight:250.38 g/mol
Availability:
In Stock
CAS No.:189084-64-8
Molecular Formula:C12H5Br5O
Molecular Weight:564.7 g/mol
Availability:
In Stock
CAS No.:60348-60-9
Molecular Formula:C12H5Br5O
Molecular Weight:564.7 g/mol
Availability:
In Stock
CAS No.:337513-72-1
Molecular Formula:C12H2Br8O
C6HBr4-O-C6HBr4
C12H2Br8O
C6HBr4-O-C6HBr4
C12H2Br8O
Molecular Weight:801.4 g/mol
Availability:
In Stock
CAS No.:366791-32-4
Molecular Formula:C12H5Br5O
Molecular Weight:564.7 g/mol
Availability:
In Stock





